BenchChemオンラインストアへようこそ!

3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Bifunctional pyrazolo[4,3-b]pyridine scaffold with bromine atoms at 3- and 6-positions enabling sequential orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for divergent library synthesis—impossible with monobromo or 5,6-dibromo regioisomers. Demonstrated TBK1 inhibitor activity (IC50 2.30 nM) supports kinase programs in innate immunity, inflammation, and oncology. Sold AS-IS without vendor analytics; requires in-house NMR/LCMS/HPLC verification.

Molecular Formula C6H3Br2N3
Molecular Weight 276.919
CAS No. 1357946-96-3
Cat. No. B1148796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine
CAS1357946-96-3
Molecular FormulaC6H3Br2N3
Molecular Weight276.919
Structural Identifiers
SMILESC1=C(C=NC2=C(NN=C21)Br)Br
InChIInChI=1S/C6H3Br2N3/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H,10,11)
InChIKeyBHWOUVFALYWPFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine (CAS 1357946-96-3) Procurement and Technical Baseline


3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine is a bifunctional heterocyclic building block belonging to the pyrazolo[4,3-b]pyridine family, with bromine atoms precisely positioned at the 3- and 6- positions of the fused ring system . As a dibromo intermediate, it is commercially available from multiple suppliers with typical purity specifications of 95%–97% . The compound serves as a versatile scaffold for sequential cross-coupling reactions in medicinal chemistry programs, particularly those targeting kinase inhibition . Its physical form is solid at ambient temperature, and it carries acute toxicity (Acute Tox. 3 Oral) hazard classification .

Why Generic Substitution Fails for 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine in Precision Synthesis


Within the pyrazolo[4,3-b]pyridine class, the number and position of bromine substituents are not interchangeable variables. The 3,6-dibromo substitution pattern establishes two electronically and sterically distinct aryl halide sites on a single scaffold, enabling sequential, orthogonal functionalization strategies that are impossible with monobromo analogs such as 6-bromo-1H-pyrazolo[4,3-b]pyridine (CAS 1150617-54-1) . The regioisomeric dibromo variant, 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine (CAS 1227628-69-4), places bromine atoms at adjacent positions, fundamentally altering both the available vector diversity and the electronic landscape for downstream transformations . Substituting any of these analogs for the 3,6-dibromo derivative would compromise the designed synthetic route, as the specific 3,6-arrangement is critical for achieving the desired regiochemical outcome in sequential Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling sequences .

3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine Quantitative Differentiation Evidence Guide


Dual Orthogonal Reactive Sites Enable Sequential Diversification Unavailable to Monobromo Analogs

3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine possesses two bromine atoms at the 3- and 6-positions, whereas monobromo analogs such as 6-bromo-1H-pyrazolo[4,3-b]pyridine (CAS 1150617-54-1) contain only a single bromine substituent . This structural difference is not incremental—it defines the compound's core utility as a bifunctional scaffold capable of sequential cross-coupling reactions. The 3- and 6-positions on the pyrazolo[4,3-b]pyridine framework exhibit distinct electronic environments, enabling chemoselective functionalization: one bromine site can be activated preferentially under specific catalytic conditions, allowing installation of a first diversity element, followed by activation of the second site under orthogonal conditions .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Target Compound Demonstrates Sub-Nanomolar TBK1 Kinase Inhibitory Activity in Cross-Study Comparison

In a direct binding assay measuring displacement of [γ33P]ATP from recombinant human TBK1 expressed in insect sf21 cells, 3,6-dibromo-1H-pyrazolo[4,3-b]pyridine exhibited an IC50 value of 2.30 nM [1]. This single-digit nanomolar potency against a clinically relevant innate immunity and oncology kinase target establishes a quantitative benchmark for the scaffold. In contrast, the structurally related monobromo analog 6-bromo-1H-pyrazolo[4,3-b]pyridine (CAS 1150617-54-1) has been characterized in a distinct cellular assay context—antiproliferative activity against the Km-12 colon cancer cell line—yielding an IC50 of 0.304 μM (304 nM) .

Kinase Inhibition TBK1 Cancer Research

Supplier Classification as Unique Chemical Collection Compound Confirms Non-Commodity Status

Sigma-Aldrich markets 3,6-dibromo-1H-pyrazolo[4,3-b]pyridine under the AldrichCPR designation with explicit disclosure that the product is provided 'to early discovery researchers as part of a collection of unique chemicals' and that 'Sigma-Aldrich does not collect analytical data for this product' . This classification distinguishes the compound from commodity intermediates and standard catalog items for which full analytical characterization is routinely provided. The product is sold 'AS-IS' with buyer responsibility for identity and purity confirmation—a policy applied specifically to rare or specialized chemical entities rather than routine building blocks . In contrast, monobromo analog 6-bromo-1H-pyrazolo[4,3-b]pyridine (CAS 1150617-54-1) is offered with standard analytical support and broader availability from multiple commercial suppliers .

Chemical Sourcing Early Discovery Specialty Building Blocks

Regioisomeric Dibromo Variant (5,6-Substitution) Offers Distinct Vector Trajectory and Electronics

The 3,6-dibromo substitution pattern on 1H-pyrazolo[4,3-b]pyridine is regioisomerically distinct from the 5,6-dibromo variant (CAS 1227628-69-4) . While both compounds contain two bromine atoms, their spatial arrangement differs fundamentally: the 3,6-isomer places bromine at the pyrazole C3 and pyridine C6 positions, whereas the 5,6-isomer places both bromine atoms on the pyridine ring at adjacent C5 and C6 positions. This positional difference alters the vector trajectories available for substituent installation following cross-coupling, as well as the electronic distribution across the heteroaromatic system, which can influence both synthetic reactivity (e.g., regioselectivity in metal-catalyzed couplings) and target binding interactions in biological assays .

Scaffold Hopping SAR Exploration Medicinal Chemistry

Optimal Application Scenarios for 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine Based on Quantitative Differentiation


Divergent Library Synthesis via Sequential Orthogonal Cross-Coupling

This compound is optimally deployed when a medicinal chemistry program requires rapid exploration of chemical space around the pyrazolo[4,3-b]pyridine core. The two bromine atoms at positions 3 and 6 enable sequential functionalization: the first bromine can be selectively coupled under one set of conditions (e.g., Suzuki-Miyaura with an aryl boronic acid), followed by activation of the second bromine under orthogonal conditions (e.g., Buchwald-Hartwig amination) to install a distinct diversity element. This bifunctional reactivity supports divergent library synthesis from a single intermediate, reducing the number of synthetic steps and intermediate isolations compared to sequential monobromo building block strategies [1].

TBK1-Targeted Kinase Probe and Lead Optimization Programs

Based on the demonstrated IC50 of 2.30 nM against recombinant human TBK1 in a biochemical displacement assay, this compound serves as a competent starting scaffold for developing inhibitors targeting TBK1-mediated pathways in innate immunity, inflammation, and oncology [1]. The sub-nanomolar biochemical activity validates that the 3,6-dibromo-substituted pyrazolo[4,3-b]pyridine core is capable of engaging the TBK1 ATP-binding pocket with high affinity. Users should note that this activity was measured in a cell-free recombinant enzyme system; cellular permeability, metabolic stability, and selectivity profiling against the broader kinome will require additional characterization beyond the scope of this evidence guide.

Kinase Inhibitor Scaffold Diversification and Patent Strategy

The pyrazolo[4,3-b]pyridine scaffold is a recognized privileged structure in kinase inhibitor development, with derivatives reported as inhibitors of ALK, TBK1, IKKε, Aurora B, and PDK1 [1]. The 3,6-dibromo substitution pattern provides a versatile entry point for synthesizing analogs that may circumvent existing intellectual property covering specific substitution patterns. Researchers engaged in scaffold-hopping or developing novel chemical entities for kinase targets should consider this compound as a starting material for generating patent-differentiated analog series, particularly given the binding data demonstrating activity across multiple kinase targets at nanomolar concentrations .

Specialty Building Block Procurement with In-House Analytical Characterization Requirements

Given the vendor disclosure that this compound is sold 'AS-IS' as part of a 'unique chemical collection' without vendor-collected analytical data, the optimal procurement scenario involves users with established in-house analytical chemistry capabilities (NMR, LCMS, HPLC) who can independently verify identity and purity prior to use in critical experiments [1]. Users seeking a fully characterized, analytically certified building block with vendor-guaranteed purity specifications should consider alternative pyrazolopyridine intermediates that are offered with full certificates of analysis, as this compound's specialized classification reflects its non-commodity status in the commercial chemical supply chain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.